molecular formula C15H18N2OS2 B1227346 N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide

Cat. No. B1227346
M. Wt: 306.5 g/mol
InChI Key: XGJKXIQPTYXYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide is an aromatic amide.

Scientific Research Applications

  • Antitumor Activity : Research by Ostapiuk, Frolov, and Matiychuk (2017) focused on synthesizing new derivatives of this compound and investigating their antitumor activity. They found that certain derivatives exhibited significant antitumor effects, suggesting potential for cancer treatment research (Ostapiuk, Frolov, & Matiychuk, 2017).

  • Cyclin-Dependent Kinase Inhibition : Malmström et al. (2012) discovered that a derivative of this compound was a moderately potent inhibitor of cyclin-dependent kinase 5 (cdk5), an important protein in cell cycle regulation. This research contributes to the understanding of cell cycle regulation and potential treatments for related diseases (Malmström et al., 2012).

  • Corrosion Inhibition : Hu et al. (2016) synthesized benzothiazole derivatives, including those related to N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide, to study their effect as corrosion inhibitors for steel in acidic solutions. They found that these compounds were effective in inhibiting corrosion, indicating potential industrial applications (Hu et al., 2016).

  • Inhibitors in Herbicide Development : Research by Jiang et al. (2011) involved designing and synthesizing novel derivatives of this compound as potent protoporphyrinogen oxidase inhibitors, a key target in the development of new herbicides. Their work contributes to the field of agricultural chemistry, particularly in weed control (Jiang et al., 2011).

  • Antimicrobial Agents : Incerti et al. (2017) synthesized and evaluated novel derivatives of this compound for their antimicrobial activity against various bacterial and fungal species. This research highlights the potential use of these compounds in treating microbial infections (Incerti et al., 2017).

properties

Molecular Formula

C15H18N2OS2

Molecular Weight

306.5 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide

InChI

InChI=1S/C15H18N2OS2/c18-14(9-3-5-11-6-4-10-19-11)17-15-16-12-7-1-2-8-13(12)20-15/h4,6,10H,1-3,5,7-9H2,(H,16,17,18)

InChI Key

XGJKXIQPTYXYCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCCC3=CC=CS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide
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N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide
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N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide
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N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide
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N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-thiophen-2-ylbutanamide

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